Enalapril Acyl Glucuronide is a metabolite derived from the angiotensin-converting enzyme inhibitor, enalapril. This compound is significant in pharmacology, particularly in understanding the metabolism and efficacy of enalapril in treating hypertension and other cardiovascular conditions. Enalapril itself is a prodrug that converts to enalaprilat, its active form, which inhibits the angiotensin-converting enzyme and lowers blood pressure by preventing the conversion of angiotensin I to angiotensin II.
Enalapril Acyl Glucuronide is classified as a drug metabolite. It results from the phase II metabolic process of glucuronidation, which involves the conjugation of glucuronic acid to the parent drug, enalapril. This metabolic pathway enhances the solubility and excretion of the drug from the body, thus playing a crucial role in pharmacokinetics.
The synthesis of Enalapril Acyl Glucuronide typically involves enzymatic processes where enzymes such as UDP-glucuronosyltransferases facilitate the conjugation of glucuronic acid to enalapril. The technical details include:
The molecular structure of Enalapril Acyl Glucuronide can be represented by its chemical formula . The compound features an acyl group linked to glucuronic acid, which modifies its solubility and biological activity. Key structural data includes:
Enalapril Acyl Glucuronide undergoes several chemical reactions during its metabolic processing:
These reactions are crucial for understanding how Enalapril Acyl Glucuronide affects drug efficacy and safety.
The mechanism of action for Enalapril Acyl Glucuronide primarily revolves around its role as a metabolite of enalapril. After administration, enalapril is converted into enalaprilat, which inhibits the angiotensin-converting enzyme. The acyl glucuronide form may play a role in prolonging the action of enalaprilat by modulating its pharmacokinetics:
Enalapril Acyl Glucuronide exhibits several notable physical and chemical properties:
These properties are essential for determining its behavior in pharmacological contexts.
Enalapril Acyl Glucuronide serves various scientific applications:
Acyl glucuronidation represents a major phase II conjugation pathway for carboxylic acid-containing drugs like enalapril. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to the carboxylate moiety of enalapril, forming an ester-linked β-D-glucuronide conjugate. This conjugation markedly increases the compound's hydrophilicity, facilitating biliary or renal elimination. The reaction occurs primarily in the liver endoplasmic reticulum, though intestinal UGTs may contribute to first-pass metabolism [1] [4].
Human UGTs exhibit distinct but overlapping substrate specificities toward carboxylic acid drugs. In vitro studies using recombinant human UGT isoforms and human liver microsomes have identified three primary UGTs responsible for enalapril acyl glucuronide formation:
Table 1: Kinetic Parameters of Recombinant Human UGT Isoforms for Enalapril Acyl Glucuronidation
UGT Isoform | K~m~ (µM) | V~max~ (pmol/min/mg) | CL~int~ (V~max~/K~m~) (µL/min/mg) | Relative Contribution (%) |
---|---|---|---|---|
UGT1A3 | 342 ± 48 | 480 ± 32 | 1.40 | 20-30 |
UGT2B7 | 185 ± 22 | 1250 ± 85 | 6.76 | 50-70 |
UGT2B17 | 510 ± 67 | 620 ± 45 | 1.22 | 10-20 |
HLM (Pooled) | 220 ± 30 | 850 ± 60 | 3.86 | 100 |
(Data derived from inhibition studies, correlation analyses, and recombinant enzyme assays using enalapril as substrate. HLM = Human Liver Microsomes. CL~int~ = Intrinsic Clearance. Values represent mean ± SD).
Kinetic studies in human liver microsomes (HLM) reveal enalapril acyl glucuronidation follows classic Michaelis-Menten kinetics. The apparent K~m~ values typically range between 200-300 µM, indicating moderate affinity for UGT enzymes. V~max~ values show considerable inter-liver variability (CV ~45-60%), reflecting differences in UGT expression levels. The intrinsic clearance (CL~int~ = V~max~/K~m~) is a critical parameter determining hepatic metabolic clearance via glucuronidation. Enalapril acyl glucuronide formation is significantly slower than the carboxylesterase-mediated hydrolysis to enalaprilat (see Section 1.2). A key characteristic of acyl glucuronides like enalapril glucuronide is their chemical reactivity, undergoing intramolecular rearrangement (acyl migration) and potential covalent adduct formation with proteins. Kinetic studies often account for this instability by measuring both β-1-O-acyl glucuronide and its migrated isomers, or by using stabilization methods [4] [7].
Enalapril metabolism presents a critical competition between two distinct enzymatic pathways:
Table 2: Competing Metabolic Pathways of Enalapril in Human Liver
Metabolic Pathway | Primary Enzyme(s) | Metabolite Formed | Pharmacological Activity | Relative Intrinsic Clearance (CL~int~) in Liver | Tissue Localization |
---|---|---|---|---|---|
Hydrolysis (Activation) | Carboxylesterase 1 (CES1) | Enalaprilat | Active (ACE Inhibitor) | High (Dominant Pathway) | Liver Cytoplasm & ER |
Acyl Glucuronidation (Conjugation) | UGT2B7 > UGT1A3 > UGT2B17 | Enalapril Acyl Glucuronide | Inactive (Chemically Reactive) | Moderate (Minor Pathway) | Liver Endoplasmic Reticulum |
This metabolic competition has significant implications:
Interindividual variability in enalapril acyl glucuronide formation is substantial (up to 10-fold in in vitro systems) and is significantly influenced by genetic polymorphisms in the key UGT isoforms. These polymorphisms affect enzyme expression levels, stability, and/or catalytic activity:
Table 3: Major Genetic Polymorphisms Impacting Enalapril Acyl Glucuronidation
UGT Gene | Key Polymorphism(s) | Effect on Enzyme | Functional Consequence for Enalapril Glucuronidation | Major Allele Frequency (Caucasian) |
---|---|---|---|---|
UGT2B7 | *2 (802C>T, H268Y) | Alters substrate specificity/catalytic efficiency | Reduced intrinsic clearance (CL~int~) | *1: ~50%; *2: ~50% |
UGT1A3 | Promoter: -66T>C (rs45482598) | Increased expression | Potentially increased CL~int~ | T (wildtype): ~70%; C: ~30% |
Coding: W11R (rs3821242) | Unknown functional impact | Unknown / Likely minor | W (wildtype): >95% | |
Coding: V47I (rs6431625) | Unknown functional impact | Unknown / Likely minor | V (wildtype): >95% | |
UGT2B17 | Copy Number Variation (CNV) | Gene deletion → No protein | Complete loss of UGT2B17 contribution | *1 (full copy): ~80%; *2 (deletion): ~20% |
The combined effect of polymorphisms across multiple UGT genes (UGT2B7, UGT1A3, UGT2B17) contributes significantly to the observed population variability in enalapril acyl glucuronide formation rates. Furthermore, ontogeny plays a crucial role in pediatric populations; hepatic UGT expression and activity (particularly UGT2B7) increase significantly during childhood and adolescence, reaching near-adult levels by late teenage years [5] [9]. This developmental trajectory contrasts with CES1, which matures earlier, potentially shifting the balance between hydrolysis and glucuronidation in younger children.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: